

4-Oxofenretinide-Induced Reactive Oxygen Species (ROS) Generation: A Technical Guide

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Compound of Interest

Compound Name: 4-Oxofenretinide

Cat. No.: B1664621

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Abstract

4-Oxofenretinide (4-OFR), a principal active metabolite of the synthetic retinoid fenretinide (4-HPR), has demonstrated potent anticancer activity in a variety of preclinical models. A key mechanism underpinning its therapeutic efficacy is the induction of reactive oxygen species (ROS), which triggers a cascade of cellular events culminating in apoptosis. This technical guide provides an in-depth overview of 4-OFR-induced ROS generation, detailing the downstream signaling pathways, experimental protocols for its investigation, and quantitative data from relevant studies.

Introduction

Reactive oxygen species are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function as critical second messengers in various signaling pathways. However, excessive accumulation of ROS leads to oxidative stress, a deleterious process that can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to programmed cell death or apoptosis.^[1]

4-Oxofenretinide has been shown to be more potent than its parent compound, fenretinide, in inhibiting the growth of various cancer cell lines, including ovarian, breast, and neuroblastoma.^[2] A significant component of its mechanism of action is the generation of intracellular ROS.^[2] This guide will explore the intricacies of this process and its consequences for cancer cells.

Quantitative Data on 4-Oxofenretinide Activity

The following tables summarize the quantitative data regarding the cytotoxic and ROS-inducing effects of **4-Oxofenretinide** in various cancer cell lines.

Table 1: IC50 Values of **4-Oxofenretinide** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Exposure Time	Reference
A2780	Ovarian Carcinoma	~2.5	72 hours	[2]
A2780/HPR	Ovarian Carcinoma (Fenretinide-Resistant)	~3.0	72 hours	[2]
IGROV-1	Ovarian Carcinoma	~2.0	72 hours	
SKOV-3	Ovarian Carcinoma	~4.0	72 hours	
OVCAR-3	Ovarian Carcinoma	~3.5	72 hours	
MCF-7	Breast Adenocarcinoma	~1.5	72 hours	
T47D	Breast Ductale Carcinoma	~2.0	72 hours	
SK-N-BE	Neuroblastoma	~1.0	72 hours	
LAN-5	Neuroblastoma	~1.5	72 hours	

Table 2: **4-Oxofenretinide**-Induced ROS Generation in A2780 Ovarian Cancer Cells

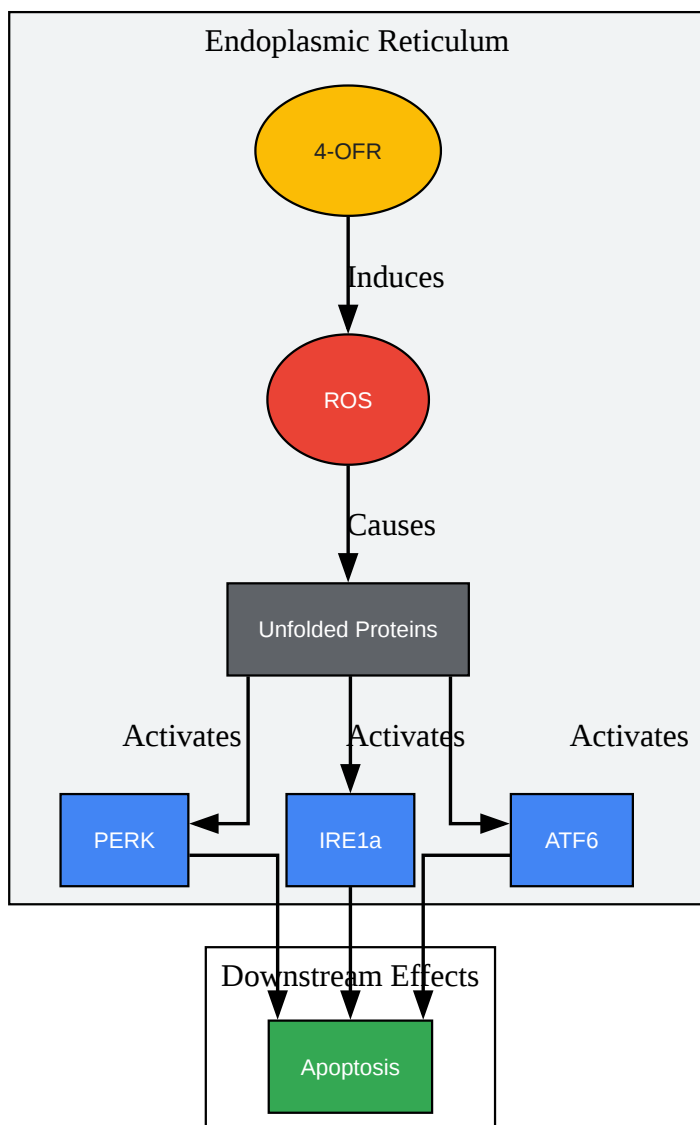
4-OFR Concentration (μM)	Exposure Time	Fold Increase in ROS (vs. Control)	Reference
10	6 hours	3.0	

Signaling Pathways Activated by 4-Oxofenretinide-Induced ROS

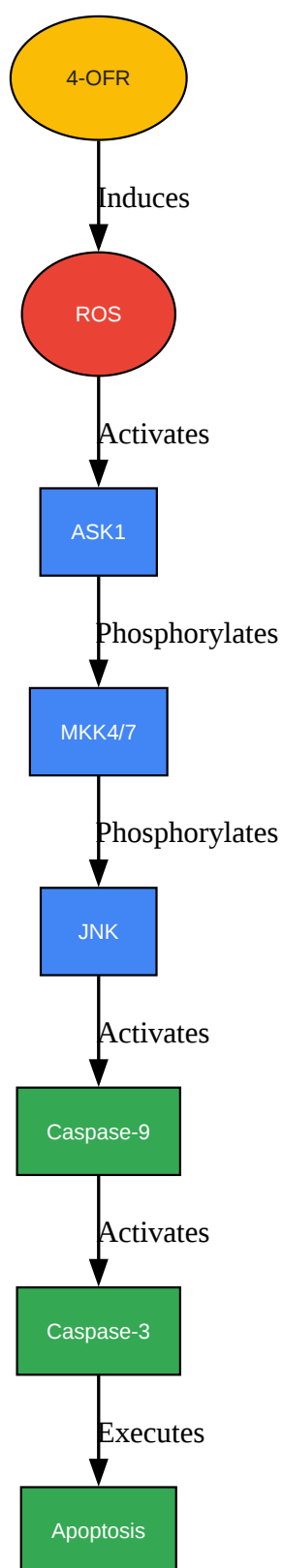
The generation of ROS by **4-Oxofenretinide** is a critical upstream event that initiates a cascade of downstream signaling pathways, primarily leading to endoplasmic reticulum (ER) stress and activation of the c-Jun N-terminal kinase (JNK) pathway, both of which converge to induce apoptosis.

ROS-Induced Endoplasmic Reticulum (ER) Stress

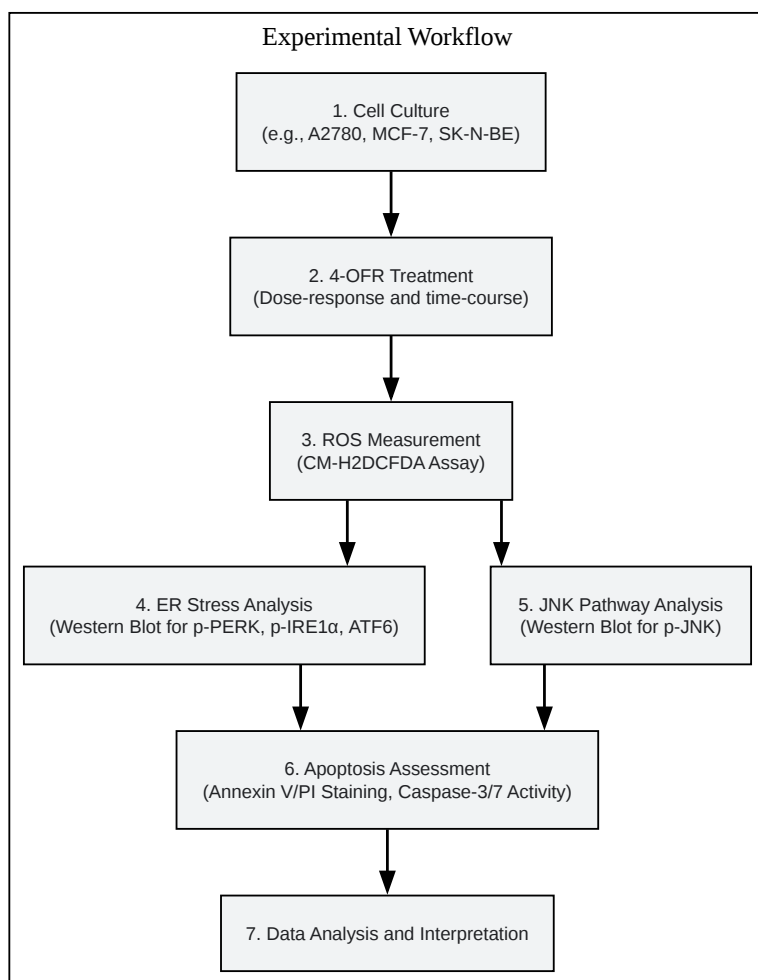
The accumulation of ROS can disrupt the delicate redox balance within the endoplasmic reticulum, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. While direct evidence detailing the specific activation of these sensors by 4-OFR-induced ROS is still emerging, the general mechanism involves ROS-mediated disruption of protein folding.



4-OFR-induced ROS triggers ER stress.



ROS-JNK signaling in 4-OFR-induced apoptosis.



Logical workflow for studying 4-ORF effects.

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References

- 1. The double-edged roles of ROS in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
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